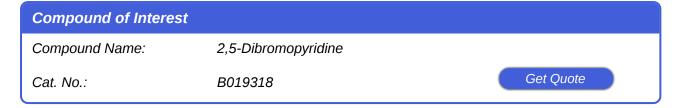


# A Technical Guide to 2,5-Dibromopyridine: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,5-dibromopyridine**, a key building block in organic synthesis. This document details its fundamental chemical properties, provides comprehensive experimental protocols for its synthesis and subsequent use in cross-coupling reactions, and illustrates a key reaction mechanism.

## **Core Chemical Properties**

**2,5-Dibromopyridine** is a halogenated pyridine derivative widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its chemical characteristics are summarized below.

Property	Value	References
Molecular Formula	C5H3Br2N	[1][2][3][4]
Molecular Weight	236.89 g/mol	[1][2][3][4]
Alternate Name	2,5-Dibromo-pyridine	[2]
CAS Number	624-28-2	[1][2][3]
Appearance	Off-white to light beige or brown crystalline powder	[4][5]
Melting Point	92-95 °C	[3][5]



## **Experimental Protocols**

Detailed methodologies for the synthesis of **2,5-dibromopyridine** and its application in Suzuki-Miyaura cross-coupling are presented. These protocols are based on established literature procedures.

## Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction

This protocol describes the synthesis of **2,5-dibromopyridine** from 2-amino-5-bromopyridine.

#### Materials:

- 2-amino-5-bromopyridine
- 48% aqueous hydrobromic acid (HBr)
- Cuprous bromide (CuBr)
- Sodium nitrite (NaNO<sub>2</sub>)
- 40% Sodium hydroxide (NaOH) solution
- Ice-water bath
- Standard laboratory glassware for reactions and extractions

#### Procedure:

- In a three-necked flask equipped with a stirrer and thermometer, dissolve 6.9g (0.048 mol) of cuprous bromide in 50 mL of 48% hydrobromic acid solution.
- Cool the solution to 0°C using an ice-water bath.
- Slowly add 6g (0.04 mol) of 2-amino-5-bromopyridine to the solution while maintaining the temperature at 0°C.[6]



- After stirring for 20 minutes, slowly add 10 mL of a saturated sodium nitrite solution dropwise.[6]
- Continue stirring the reaction mixture for 3.5 hours after the addition is complete.
- Neutralize the reaction mixture to a pH of 7-8 by adding a 40% sodium hydroxide solution.
- The final product, 2,5-dibromopyridine, can then be obtained through underpressure distillation.[6]

## **Application in Suzuki-Miyaura Cross-Coupling**

**2,5-Dibromopyridine** is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This is a general procedure for the selective arylation at the C2 position.

#### Materials:

- 2,5-Dibromopyridine
- Arylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- A suitable phosphine ligand (e.g., SPhos)
- A base (e.g., Potassium phosphate, K₃PO₄)
- Anhydrous solvent (e.g., 1,4-dioxane)
- Degassed water
- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

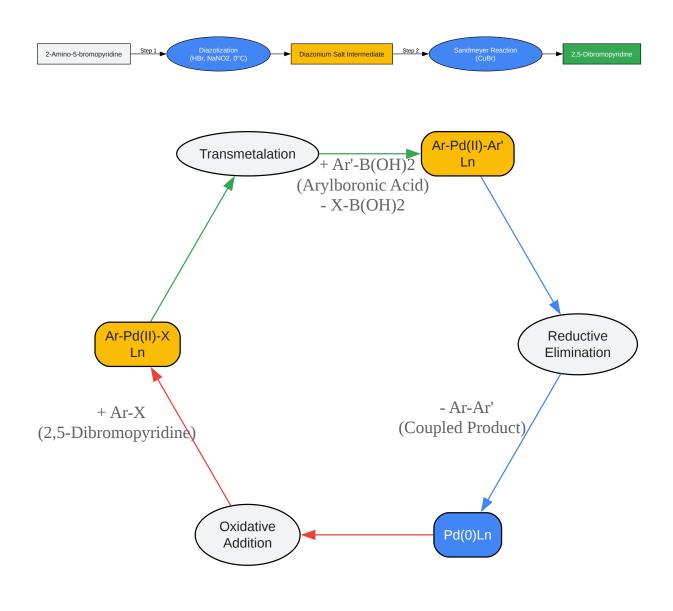


- To a dry Schlenk flask under an inert atmosphere, add **2,5-dibromopyridine** (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[7]
- In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the anhydrous solvent.[7]
- Add the bulk of the anhydrous solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (2 mL) to the Schlenk flask containing the reagents.[7]
- Transfer the catalyst premix to the reaction mixture via syringe.
- Heat the reaction mixture to 100°C with vigorous stirring.[7]
- Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[7]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
- The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromopyridine product.[7]

### **Reaction Visualization**

The following diagrams illustrate key processes involving **2,5-dibromopyridine**.





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